1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline 1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930810
InChI: InChI=1S/C17H18N2/c1-3-14-12-18-17(11-13(14)2)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3
SMILES:
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol

1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC15930810

Molecular Formula: C17H18N2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
IUPAC Name 1-(5-ethenyl-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C17H18N2/c1-3-14-12-18-17(11-13(14)2)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3
Standard InChI Key MZBJDSJXSAJBFK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C=C)N2CCCC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound combines a tetrahydroquinoline system—a partially saturated quinoline derivative—with a 4-methyl-5-vinylpyridine substituent. The tetrahydroquinoline core adopts a non-planar conformation due to partial saturation, while the pyridine ring introduces aromaticity and electronic heterogeneity . The vinyl group at position 5 of the pyridine moiety enhances reactivity, enabling potential polymerization or further functionalization.

Stereoelectronic Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₂
Molecular Weight250.34 g/mol
Topological Polar Surface Area24.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Table 1: Key physicochemical properties of 1-(4-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline .

Synthetic Methodologies

Borrowing Hydrogen Catalysis

A manganese(I) PN₃ pincer complex catalyzes the one-pot synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via borrowing hydrogen (BH) methodology . This approach achieves atom efficiency, producing water as the sole byproduct. Key advantages include:

  • Selectivity: Base choice (e.g., KOtBu) suppresses quinoline formation, favoring tetrahydroquinoline products .

  • Scope: Secondary alcohols like 1-phenylethanol yield 2,3-dimethyl-1,2,3,4-tetrahydroquinoline derivatives in up to 85% isolated yield .

Hydroaminoalkylation-Amination Cascade

A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines followed by Buchwald–Hartwig amination provides regioselective access to 1,2,3,4-tetrahydroquinolines . This two-step protocol tolerates electron-donating and withdrawing substituents, enabling the synthesis of analogs with varied substitution patterns .

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Byproducts
Borrowing Hydrogen Mn(I) PN₃ complex70–85H₂O
Hydroaminoalkylation Ti complex65–78Self-condensation products
CondensationAcid/Base50–60Oligomers

Table 2: Efficiency of synthetic strategies for tetrahydroquinoline derivatives.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis of related tetrahydroquinoline hybrids (e.g., ibuprofen conjugates) reveals distinct signals for the tetrahydroquinoline protons (δ 1.61–1.82 ppm for methylene groups) and aromatic protons (δ 6.77–7.20 ppm) . For the title compound, the vinyl group’s protons are expected near δ 5.0–6.0 ppm, split into characteristic AB coupling patterns.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates tetrahydroquinoline derivatives, with retention times correlating with lipophilicity . The compound’s logP (calculated: 3.2) suggests moderate retention under these conditions .

Applications in Materials Science

Polymer Precursors

The vinyl group enables radical or coordination polymerization, yielding polyvinylpyridine-tetrahydroquinoline copolymers with tunable electronic properties. Potential applications include:

  • Conductive Polymers: Doping with iodine achieves conductivity up to 10⁻³ S/cm.

  • Sensor Materials: Fluorescence quenching in the presence of nitroaromatics suggests explosive detection capabilities.

Catalytic Ligands

The pyridine-nitrogen coordinates transition metals, forming complexes active in cross-coupling reactions. For example, Pd(II) complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

  • Regioselectivity Issues: Competing pathways yield 2,3- vs. 3,4-dimethyl regioisomers .

  • Functional Group Tolerance: Electron-deficient alcohols (e.g., trifluoroethanol) give poor yields in BH catalysis .

Research Opportunities

  • Asymmetric Synthesis: Developing chiral catalysts for enantioselective tetrahydroquinoline formation.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for site-specific anticancer activity.

  • Computational Modeling: Machine learning-guided prediction of novel derivatives with optimized bioactivity .

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